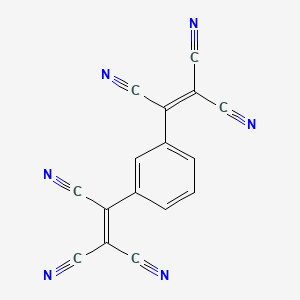
2,2'-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile) is a chemical compound characterized by its unique structure, which includes a phenylene group connected to ethene and tricarbonitrile groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile) typically involves the reaction of 1,3-phenylenediamine with ethene-1,1,2-tricarbonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure of the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitrile derivatives, while reduction could produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2,2’-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties .
Wirkmechanismus
The mechanism by which 2,2’-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile) exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can lead to the formation of new compounds with different properties. These interactions are crucial for its applications in materials science and organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(1,2-Ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine): This compound has a similar structure but includes triazine groups instead of tricarbonitrile groups.
1,1,2,2-Tetraphenylethylene: Another related compound with a similar ethene backbone but different substituents.
Uniqueness
2,2’-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile) is unique due to its combination of phenylene and tricarbonitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
121135-21-5 |
|---|---|
Molekularformel |
C16H4N6 |
Molekulargewicht |
280.24 g/mol |
IUPAC-Name |
2-[3-(1,2,2-tricyanoethenyl)phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C16H4N6/c17-5-13(6-18)15(9-21)11-2-1-3-12(4-11)16(10-22)14(7-19)8-20/h1-4H |
InChI-Schlüssel |
FHNCPUIDJNRGNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=C(C#N)C#N)C#N)C(=C(C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















